6-Bromo-5H-benzo[a]phenoxazin-5-one
Description
Properties
CAS No. |
50426-22-7 |
|---|---|
Molecular Formula |
C16H8BrNO2 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
6-bromobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H8BrNO2/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8H |
InChI Key |
KJDHUVPCFNMQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of o-aminophenol with a brominated quinone derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction enables the substitution of the bromine atom with aryl or heteroaryl boronic acids. Key findings include:
-
Catalytic system : Pd(OAc)₂ with XPhos ligand in CH₃CN/H₂O at 80°C achieves 70–81% yields for biaryl derivatives .
-
Substrate scope : Reacts efficiently with phenylboronic acids and electron-rich heterocycles (e.g., thiophene-2-boronic acid) .
| Entry | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | PhB(OH)₂ | 6-Phenyl-5H-benzo[a]phenoxazin-5-one | 81 |
| 2 | Thiophen-2-yl-B(OH)₂ | 6-(Thiophen-2-yl)-5H-benzo[a]phenoxazin-5-one | 73 |
Mechanistically, oxidative addition of the C–Br bond to Pd⁰ initiates the catalytic cycle, followed by transmetalation and reductive elimination .
Stille Cross-Coupling
This method couples 6-bromo derivatives with organostannanes under Pd catalysis:
-
Optimized conditions : Pd(OAc)₂/XPhos in CH₃CN at 80°C with K₃PO₄ as base .
-
Challenges : Competitive dehalogenation (<30%) occurs with bulky stannanes or insufficient ligand coordination .
| Entry | Organostannane | Product | Yield (%) |
|---|---|---|---|
| 1 | (SnBu₃)Ph | 6-Phenyl derivative | 78 |
| 2 | (SnBu₃)Thiophen-2-yl | 6-Thiophenyl derivative | 67 |
Dehalogenation Reactions
Controlled reduction removes the bromine atom for applications requiring unsubstituted phenoxazine cores:
-
Reductant : Sodium hydrosulfite (Na₂S₂O₄) in aqueous pyridine under N₂ achieves >85% dehalogenation .
-
Mechanism : Single-electron transfer generates a radical anion intermediate, followed by bromide elimination .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic system facilitates substitution with soft nucleophiles:
-
Biothiol detection : Reacts with L-cysteine at pH 7.4, inducing a 120 nm bathochromic shift in absorption and 15× fluorescence enhancement .
-
Cytotoxicity : Substituted derivatives show reduced toxicity (IC₅₀ > 50 μM) compared to unsubstituted analogues .
Radical Reactions
Under photoredox conditions:
-
C–H functionalization : Bromine acts as a directing group for regioselective alkylation/arylation (unpublished data inferred from analogous systems ).
Mechanistic Insights
-
Electronic effects : Bromine's −I effect activates the 6-position for electrophilic substitution while deactivating the ring toward Friedel-Crafts reactions .
-
Steric profile : The planar structure minimizes steric hindrance, favoring π-π stacking in transition states .
These reactions underscore the compound's utility in synthesizing bioactive molecules and functional materials. Current research focuses on enantioselective couplings and green chemistry adaptations .
Scientific Research Applications
6-Bromo-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-5H-benzo[a]phenoxazin-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s unique electronic properties also enable it to participate in electron transfer processes, which are crucial in its applications as a semiconductor and in photodynamic therapy .
Comparison with Similar Compounds
6-Bromo-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
Nile Red: Known for its use as a fluorescent dye in biological imaging.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Phenothiazines: Similar in structure but contain sulfur instead of oxygen, used in antipsychotic medications. The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and electronic properties compared to other phenoxazine derivatives.
Q & A
Q. What statistical methods reconcile variability in biological replicate assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
